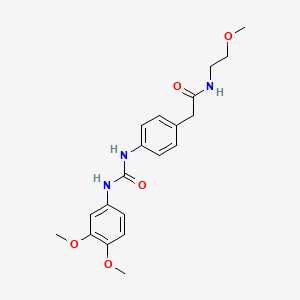

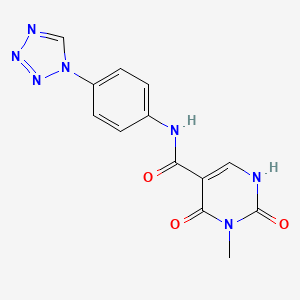

![molecular formula C21H27N3O5S2 B2922594 N-[[3-(Methanesulfonamido)phenyl]methyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1101180-99-7](/img/structure/B2922594.png)

N-[[3-(Methanesulfonamido)phenyl]methyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (N-H). The methanesulfonamido and phenyl groups are likely attached to the nitrogen atom of the amide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the amide group and any other polar functional groups .Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions, including hydrolysis in the presence of acids or bases, and reduction to amines . The specific reactions that this compound would undergo would depend on its exact structure and the conditions used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Amides generally have high boiling points and are often solids at room temperature . They can engage in hydrogen bonding, which affects their solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Potassium Channel Blocking Activity

N-[[3-(Methanesulfonamido)phenyl]methyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide and related compounds have been synthesized for potential applications in the medical field, particularly for their potassium channel blocking activity. This activity is crucial for developing class III antiarrhythmic agents. For instance, the incorporation of hydrophobic groups in certain derivatives has shown to enhance their ability to block potassium channels, potentially increasing the duration of the cardiac action potential without affecting the conduction velocity, which is a desirable trait in antiarrhythmic drugs (Connors et al., 1991).

Antimicrobial Activity

Some derivatives of this compound have been studied for their antimicrobial properties. For example, the investigation of disulfonimide derivatives against various bacteria and fungi has shown significant antibacterial and antifungal activities, highlighting the potential of these compounds in treating microbial infections (Eren et al., 2019).

Cardiac Myosin Activation

Research into sulfonamidophenylethylamide analogues, including compounds related to this compound, has identified novel and potent cardiac myosin activators. These activators are crucial for the development of treatments for systolic heart failure, as they can induce a positive inotropic effect in isolated rat ventricular myocytes without affecting skeletal and smooth muscle myosin, indicating their selectivity and potential therapeutic value (Manickam et al., 2019).

Nonlinear Optical Materials

This compound derivatives have been explored as nonlinear optical (NLO) materials. These materials are significant for their potential applications in photonics and telecommunications. The azo sulfonamide chromophores, derived from these compounds, exhibit moderate NLO properties and have been used to create diffraction gratings in guest-host polymer systems, demonstrating the versatility of these derivatives in material science (Kucharski et al., 2010).

Eigenschaften

IUPAC Name |

N-[[3-(methanesulfonamido)phenyl]methyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S2/c1-16(2)20(24-31(28,29)13-12-17-8-5-4-6-9-17)21(25)22-15-18-10-7-11-19(14-18)23-30(3,26)27/h4-14,16,20,23-24H,15H2,1-3H3,(H,22,25)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNHYJNDGXAYLD-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC(=CC=C1)NS(=O)(=O)C)NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(C(=O)NCC1=CC(=CC=C1)NS(=O)(=O)C)NS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

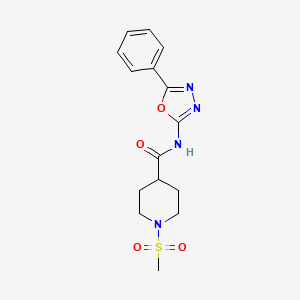

![5-(4-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2922512.png)

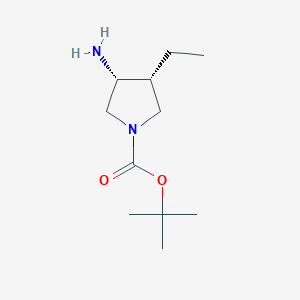

![N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2922515.png)

![1-[(5-Bromo-2-fluorophenyl)methyl]-3-methylindole-2-carboxylic acid](/img/structure/B2922522.png)

![9-cyclohexyl-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2922523.png)

![N-[1-(2-Bicyclo[2.2.2]octanyl)ethyl]prop-2-enamide](/img/structure/B2922525.png)

![6-(4-Ethylphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2922527.png)

![1-(3-chloro-4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2922530.png)